N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-17-7-8(6-13-17)14-12(18)11-9-4-2-3-5-10(9)15-16-11/h2-7H,1H3,(H,14,18)(H,15,16) |
InChI Key |
LJRMSMOZNVNFNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives
The foundational step in preparing N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide involves synthesizing the indazole-3-carboxylic acid scaffold. Patent literature describes the use of indazole-3-carboxylic acid as a starting material, which undergoes methylation at the N1 position to yield 1-methyl-1H-indazole-3-carboxylic acid (1-MICA). A representative procedure involves refluxing indazole-3-carboxylic acid with dimethyl sulfate in the presence of calcium oxide or barium oxide in methanol or 1-propanol . For example, using calcium oxide (2.0 molar equivalents) and dimethyl sulfate in methanol at reflux for 2 hours resulted in a 95.8% yield of crude 1-MICA, which was further purified to 99.7% purity via slurry in a methanol-water (3:7) mixture .
Alternative bases such as magnesium ethoxide or calcium methoxide were also effective, though yields varied slightly. Barium oxide in 1-propanol produced 80.1% crude yield with 99.5% purity after purification . These methods emphasize the importance of base selection and solvent systems in minimizing the formation of regioisomers like 2-methylindazole-3-carboxylic acid (2-MICA), which constituted less than 1% in optimized protocols .
Methylation Strategies for Indazole Ring Functionalization
Methylation of the indazole ring is critical to achieving the desired 1-methyl substitution. Dimethyl sulfate serves as the primary methylating agent due to its reactivity and cost-effectiveness. In a typical procedure, indazole-3-carboxylic acid is treated with dimethyl sulfate (1.7–2.0 molar equivalents) in the presence of a strong base such as calcium oxide. The reaction proceeds under reflux conditions (e.g., 2–5 hours in methanol), with careful pH adjustment post-reaction to isolate the product .
Notably, the choice of solvent influenced reaction efficiency. Methanol provided higher yields (95.8%) compared to 1-propanol (80.1%), likely due to better solubility of intermediates . The use of trimethyl phosphate as an alternative methylating agent was also explored but resulted in marginally lower purity (97.24% 1-MICA) . Post-reaction purification via acid-base workup and recrystallization ensured the removal of unreacted starting materials and byproducts.
Coupling with 1-Methyl-1H-Pyrazol-4-Amine
The final step involves reacting the activated carboxylic acid derivative with 1-methyl-1H-pyrazol-4-amine. Research on analogous compounds demonstrates that this reaction typically proceeds in polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres. For example, coupling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with substituted anilines using HATU/DIPEA in DMF at room temperature yielded target amides in 67–79% . Applied to the target compound, similar conditions would likely afford moderate to high yields, contingent on the purity of starting materials and reaction stoichiometry.
Purification and Characterization
Crude products are typically purified via recrystallization or column chromatography. The patent literature emphasizes slurry purification in methanol-water mixtures, which increased purity from 95–99% to over 99.7% for 1-MICA . For the final amide, recrystallization from ethanol or acetonitrile is recommended. Structural confirmation relies on spectroscopic methods:
-
1H-NMR : Key signals include the methyl group on the pyrazole ring (δ 3.86–3.96 ppm) and aromatic protons (δ 7.14–8.76 ppm) .
-
13C-NMR : Carboxamide carbonyls appear at δ 159–160 ppm, with indazole and pyrazole carbons spanning δ 107–140 ppm .
-
HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 318.1161 for C₁₅H₁₃F₂N₅O) .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from representative procedures:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 1H-indazole-3-carboxylic acid and 1-methyl-1H-pyrazol-4-amine (Table 1). This reaction is critical for prodrug activation or metabolite formation in biological systems.
Table 1: Hydrolysis Conditions and Products
Electrophilic Aromatic Substitution on the Indazole Core
The indazole ring participates in regioselective electrophilic substitutions due to electron-rich aromatic character. Key reactions include:
Nitration
Nitration occurs preferentially at the 5-position of the indazole ring under mixed acid conditions:
Reaction :
Yield : 62% (1 h, 0°C)
Halogenation
Bromination with Br₂ in acetic acid yields the 5-bromo derivative (73% yield), while chlorination requires Lewis acid catalysts (e.g., FeCl₃) .
Functionalization of the Pyrazole Ring
The 1-methylpyrazole moiety undergoes nucleophilic substitution and oxidation:
N-Oxidation
Treatment with m-chloroperbenzoic acid (mCPBA) forms the N-oxide derivative:
Yield : 58% (CH₂Cl₂, 25°C, 6 h)
Suzuki-Miyaura Cross-Coupling
The 4-position of pyrazole participates in palladium-catalyzed couplings:
Example :
Yield : 82% (dioxane, 80°C, 12 h)
Biochemical Interactions
While not a chemical reaction per se, the compound interacts with biological targets via:
-
Hydrogen bonding : Carboxamide oxygen and indazole N-H with kinase active sites .
-
π–π stacking : Pyrazole and indazole rings with aromatic residues in P2Y₁₂ receptors .
Comparative Reactivity with Structural Analogs
Table 2: Reactivity Comparison with Pyrazole-Indazole Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide as a dual inhibitor of c-MET kinase, which is implicated in several cancers, including non-small cell lung cancer (NSCLC). The compound has shown promise in inhibiting both wild-type and mutant forms of c-MET, making it a candidate for combination therapies with existing EGFR inhibitors like osimertinib .
Antifungal Properties
A series of derivatives of the compound have been synthesized and tested for antifungal activity against various phytopathogenic fungi. Notably, one derivative exhibited superior antifungal activity compared to traditional agents like boscalid. The mechanism involves the formation of hydrogen bonds with target proteins, enhancing its efficacy .
Cardiovascular Therapeutics
The compound has been identified as a reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This property positions it as a potential antiplatelet drug for treating cardiovascular disorders such as thromboembolic diseases .
Central Nervous System Disorders
Research indicates that compounds similar to this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs), presenting new avenues for treating central nervous system disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the formation of the indazole core and subsequent modifications to enhance its biological activity. Structure-activity relationship studies have been pivotal in optimizing these compounds for better efficacy and selectivity against target proteins.
| Compound | Activity | Mechanism |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High antifungal activity | Inhibition of mycelia growth via hydrogen bonding |
| N-(1-methyl-1H-pyrazol-4-yl)-indazole derivative | Dual c-MET inhibition | Competitive inhibition at ATP binding site |
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various biological assays:
Anticancer Studies
In vitro studies demonstrated that the compound effectively inhibited cell proliferation in cancer cell lines expressing c-MET mutations. The results indicated that it could be used alongside established therapies to enhance treatment outcomes .
Antifungal Efficacy
In a comparative study against seven phytopathogenic fungi, derivatives of this compound showed moderate to excellent activities, with specific derivatives achieving higher efficacy than standard antifungal treatments .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and their implications:
Electronic and Pharmacokinetic Considerations
- Electron-Withdrawing vs. Donating Groups: The target compound’s methyl group (weakly electron-donating) contrasts with the methoxy group in CAS 1441881-71-5 (strongly electron-donating), which may enhance solubility but reduce metabolic resistance .
- The target compound’s simpler carboxamide linkage offers synthetic accessibility.
- Lipophilicity : Bulky substituents in CAS 1631074-54-8 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.28 g/mol. The compound features a pyrazole ring linked to an indazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and indazole motifs exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess antibacterial , antifungal , and antitubercular activities. A study highlighted the synthesis of various pyrazole derivatives that demonstrated effective inhibition against several pathogenic fungi and bacteria .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced edema models showed that certain derivatives exhibited significant anti-inflammatory activity comparable to established anti-inflammatory drugs like ibuprofen . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Potential
The compound's structural features suggest potential as an anticancer agent. Research into similar indazole derivatives has shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, compounds targeting kinases involved in cancer pathways have been noted for their therapeutic efficacy.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : In vitro studies revealed that specific derivatives exhibited higher antifungal activity against phytopathogenic fungi compared to standard antifungal agents .
- Anti-inflammatory Activity : A series of pyrazole-based compounds were tested for their ability to reduce inflammation in animal models, showing promising results in reducing paw edema .
- Kinase Inhibition : Research has indicated that some derivatives act as inhibitors of specific kinases involved in cancer progression, suggesting a dual role in both anticancer and anti-inflammatory pathways .
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. What are the common synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide and its analogs?
The synthesis typically involves coupling indazole-3-carboxylic acid derivatives with substituted pyrazole amines. For example:
- Step 1 : Activation of the indazole-3-carboxylic acid using coupling agents like EDCI or HATU in DMF or DCM .
- Step 2 : Reaction with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ or Et₃N) to form the carboxamide bond .
- Step 3 : Purification via column chromatography or recrystallization.
Key intermediates (e.g., 1-methylpyrazole derivatives) are often synthesized via cyclization of hydrazines with diketones or via palladium-catalyzed cross-coupling .
Q. How is the structural identity of this compound confirmed in academic research?
- NMR Spectroscopy : and NMR are used to verify substituent positions. For example, the methyl group on the pyrazole ring typically appears as a singlet at δ ~3.8–4.0 ppm, while indazole protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., m/z ~267.3 for the base compound) .
- X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly to resolve tautomeric forms or hydrogen-bonding networks .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation of the carboxamide group .
- Solubility : Stable in DMSO or DMF, but avoid prolonged exposure to protic solvents (e.g., H₂O, MeOH) to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs?
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the indazole ring enhances receptor binding affinity .
- Methyl Group Positioning : The 1-methyl group on the pyrazole is critical for metabolic stability; replacing it with bulkier substituents (e.g., cyclopropyl) can reduce CYP450 interactions .
- Carboxamide Linker : Replacing the carboxamide with a sulfonamide or urea moiety alters solubility and bioavailability .
Q. What computational methods are used to predict binding modes or pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or cannabinoid receptors). Pyrazole-indazole scaffolds often occupy hydrophobic pockets via π-π stacking .
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4), permeability (e.g., Caco-2 models), and cytochrome P450 inhibition risks .
Q. How can researchers resolve contradictions in biological data across studies?
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Crystallographic Validation : Resolve ambiguous binding modes using co-crystallization with target proteins (SHELX refinement ensures high-resolution models) .
Q. What strategies improve synthetic yields in multistep reactions?
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., indazole formation from o-haloanilines) from hours to minutes .
- Flow Chemistry : Enhances scalability for coupling reactions, particularly with moisture-sensitive intermediates .
- Catalyst Optimization : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency for aryl halide intermediates .
Methodological Notes
- Contradictions in Stability Data : While some studies report stability in DMSO , others note decomposition under UV light; always validate storage conditions with fresh NMR/LCMS .
- SHELX vs. Alternative Software : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and disorder, whereas Phenix is better for low-resolution macromolecular data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
